molecular formula C10H6ClF3N4OS B14568408 N-(2-Chlorophenyl)-N'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea CAS No. 61516-40-3

N-(2-Chlorophenyl)-N'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea

Cat. No.: B14568408
CAS No.: 61516-40-3
M. Wt: 322.69 g/mol
InChI Key: HFAKNEIBSOVJCR-UHFFFAOYSA-N
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Description

N-(2-Chlorophenyl)-N’-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea is a synthetic organic compound that features a urea linkage between a chlorophenyl group and a trifluoromethyl-substituted thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chlorophenyl)-N’-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea typically involves the reaction of 2-chloroaniline with 5-(trifluoromethyl)-1,3,4-thiadiazole-2-carbonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: 0-25°C
  • Reaction time: 2-4 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chlorophenyl)-N’-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or thiols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones

    Reduction: Amines or thiols

    Substitution: Substituted chlorophenyl derivatives

Scientific Research Applications

N-(2-Chlorophenyl)-N’-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-Chlorophenyl)-N’-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The trifluoromethyl group and thiadiazole ring play crucial roles in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Chlorophenyl)-N’-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]thiourea
  • N-(2-Chlorophenyl)-N’-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]carbamate

Uniqueness

N-(2-Chlorophenyl)-N’-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea is unique due to its specific combination of a chlorophenyl group and a trifluoromethyl-substituted thiadiazole ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

61516-40-3

Molecular Formula

C10H6ClF3N4OS

Molecular Weight

322.69 g/mol

IUPAC Name

1-(2-chlorophenyl)-3-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea

InChI

InChI=1S/C10H6ClF3N4OS/c11-5-3-1-2-4-6(5)15-8(19)16-9-18-17-7(20-9)10(12,13)14/h1-4H,(H2,15,16,18,19)

InChI Key

HFAKNEIBSOVJCR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NC2=NN=C(S2)C(F)(F)F)Cl

Origin of Product

United States

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